1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose
Overview
Description
1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose is a complex carbohydrate derivative. It is often used in the synthesis of disaccharides and other carbohydrate-based molecules. This compound is characterized by its multiple acetyl groups, which protect the hydroxyl groups during various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose typically involves the acetylation of hexopyranose sugars. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent over-acetylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The acetylation reaction is followed by purification steps such as crystallization and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be removed through hydrolysis using acidic or basic conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acetic acid or sodium hydroxide is used under controlled temperature conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Substitution: Various nucleophiles such as amines or alcohols can be used in the presence of catalysts.
Major Products
The major products formed from these reactions include deacetylated sugars, carboxylic acids, and substituted carbohydrate derivatives .
Scientific Research Applications
1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose has several applications in scientific research:
Chemistry: Used in the synthesis of complex carbohydrates and glycosylation reactions.
Biology: Serves as a model compound for studying carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive molecules.
Industry: Utilized in the production of surfactants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose involves its interaction with specific enzymes and receptors in biological systems. The acetyl groups protect the hydroxyl groups, allowing selective reactions to occur at other sites. This selective reactivity is crucial for its role in glycosylation reactions and the synthesis of complex carbohydrates .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Similar in structure but lacks the additional hexopyranosyl group.
1,3,4,6-Tetra-O-acetyl-2-O-(trifluoromethanesulfonyl)-beta-D-mannopyranose: Contains a trifluoromethanesulfonyl group instead of the additional hexopyranosyl group.
Uniqueness
1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose is unique due to its dual hexopyranosyl structure, which provides additional sites for chemical modification and enhances its utility in complex carbohydrate synthesis .
Biological Activity
1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose is a complex carbohydrate derivative that has garnered interest in the fields of biochemistry and pharmacology due to its potential biological activities. This compound is characterized by its multiple acetyl groups and hexopyranosyl moieties, which contribute to its solubility and reactivity. Understanding its biological activity can provide insights into its potential applications in medicine and biotechnology.
Chemical Structure
The molecular formula for this compound is with a molecular weight of approximately 678.6 g/mol . The structural complexity arises from the presence of multiple acetyl groups attached to hexopyranosyl units.
Antimicrobial Properties
Recent studies have indicated that derivatives of acetylated carbohydrates exhibit antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A notable study demonstrated that acetylated sugars can disrupt bacterial cell walls, leading to increased permeability and eventual cell lysis .
Immunomodulatory Effects
Acetylated carbohydrates have been reported to modulate immune responses. Research indicates that they can enhance macrophage activity and cytokine production. In vitro studies have shown that such compounds can stimulate the release of pro-inflammatory cytokines like TNF-α and IL-6 from immune cells . This immunomodulatory effect suggests potential applications in treating infections or enhancing vaccine efficacy.
Antioxidant Activity
The antioxidant properties of carbohydrate derivatives are well-documented. Studies suggest that this compound may scavenge free radicals due to the presence of hydroxyl groups in its structure. This activity is crucial in preventing oxidative stress-related diseases .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various acetylated carbohydrates against Gram-positive and Gram-negative bacteria. The results showed a significant reduction in bacterial growth with increasing concentrations of the tested compounds .
- Immunomodulation : In a controlled experiment involving murine models, administration of acetylated carbohydrate derivatives led to enhanced immune responses when challenged with pathogens. The study highlighted increased survival rates and reduced pathogen load in treated groups compared to controls .
Data Table: Biological Activities Overview
Properties
IUPAC Name |
[3,4,5-triacetyloxy-6-[(3,4,5,6-tetraacetyloxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-12(2)30)23(41-14(4)32)25(43-16(6)34)27(46-19)38-10-20-22(40-13(3)31)24(42-15(5)33)26(44-17(7)35)28(47-20)45-18(8)36/h19-28H,9-10H2,1-8H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTLGGDVHFXGLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O19 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277330 | |
Record name | 1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40277330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49587-35-1, 29873-67-4 | |
Record name | NSC231325 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231325 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC1689 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1689 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40277330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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